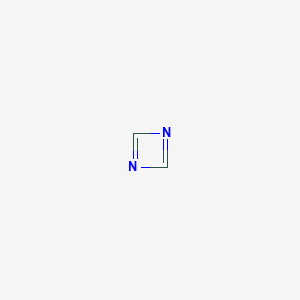

1,3-Diazete

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

287-42-3 |

|---|---|

Molecular Formula |

C2H2N2 |

Molecular Weight |

54.05 g/mol |

IUPAC Name |

1,3-diazete |

InChI |

InChI=1S/C2H2N2/c1-3-2-4-1/h1-2H |

InChI Key |

KFCLOPRWEZEAJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Diazete Derivatives

The this compound ring system, a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3, represents a unique and synthetically challenging class of compounds. The inherent ring strain and electronic properties of this scaffold make it a subject of considerable theoretical interest. However, these same factors contribute to its instability, rendering the synthesis and characterization of its derivatives a formidable task in heterocyclic chemistry. This technical guide provides a comprehensive overview of the theoretical considerations, potential synthetic strategies, and the advanced characterization techniques required to approach the study of this compound derivatives.

Theoretical Considerations: The Challenge of Ring Strain

The primary obstacle in the synthesis of 1,3-diazetes is the substantial ring strain within the four-membered ring. This strain arises from the deviation of bond angles from their ideal values, leading to a high-energy, reactive molecule.

Key Aspects of Ring Strain in 1,3-Diazetes:

-

Angle Strain: The internal bond angles in a planar four-membered ring are approximately 90°, a significant deviation from the ideal sp² bond angle of 120° for the carbon and nitrogen atoms. This deviation leads to decreased orbital overlap and a higher energy state.

-

Torsional Strain: The substituents on the ring atoms are eclipsed, leading to steric hindrance and increased potential energy.

-

Electronic Effects: The presence of two nitrogen atoms in the ring influences its electronic properties, including its aromaticity and reactivity. Theoretical studies are often employed to predict the stability and electronic structure of these elusive molecules.

Synthetic Approaches and Methodologies

The synthesis of this compound derivatives is not well-established, with many seemingly straightforward routes failing to yield the desired product. The following sections outline potential and attempted synthetic strategies.

[2+2] Cycloaddition Reactions

A logical approach to the construction of a four-membered ring is the [2+2] cycloaddition of two two-atom components. For 1,3-diazetes, this would ideally involve the reaction of a C=N bond with another C=N or N=C bond-containing molecule.

Proposed [2+2] Cycloaddition Pathway:

A common strategy involves the reaction of an imine with an isocyanate. However, such reactions are known to be challenging and can lead to alternative products. For the closely related 1,3-diazetidin-2-ones, attempts at [2+2] cycloaddition have often resulted in the formation of more stable six-membered rings or other rearranged products, highlighting the kinetic and thermodynamic hurdles in forming the strained four-membered ring.[1]

Experimental Protocol: Attempted [2+2] Cycloaddition for 1,3-Diazetidin-2-ones

This protocol is based on general procedures for attempted cycloadditions and may not yield a this compound derivative.

-

Reactant Preparation: Dissolve the chosen imine (1 equivalent) in an anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Add the isocyanate (1 equivalent) dropwise to the cooled (0 °C) solution of the imine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Product Analysis: Upon completion or cessation of the reaction, analyze the crude product mixture carefully by NMR and mass spectrometry to identify the products, paying close attention to the potential for rearranged or oligomeric products instead of the desired four-membered ring.

Synthesis via Saturated Precursors: 1,3-Diazetidines

An alternative strategy involves the synthesis of the more stable, saturated 1,3-diazetidine ring, followed by subsequent oxidation to introduce the double bonds.

Synthesis of 1,3-Diazetidines:

The synthesis of 1,3-diazetidines is more established and can be achieved through various methods, including the cyclization of 1,3-diamino compounds with a suitable one-carbon electrophile.

Proposed Dehydrogenation Step:

The subsequent dehydrogenation of the 1,3-diazetidine to a this compound is a significant challenge. The high energy of the product would require harsh oxidation conditions, which could easily lead to ring opening or decomposition.

Characterization of this compound Derivatives

Due to their likely instability, the characterization of this compound derivatives would require advanced and sensitive analytical techniques, likely at low temperatures. The following table summarizes the predicted spectroscopic data for a hypothetical substituted this compound.

| Technique | Expected Observations | Notes |

| ¹H NMR | Protons on the ring carbons would likely appear in the downfield region (δ 6.0-8.0 ppm) due to the electronic environment and ring strain. | Low-temperature NMR would be essential to prevent decomposition during analysis. |

| ¹³C NMR | Ring carbons would also be expected to be significantly deshielded, appearing at δ 140-160 ppm. | |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) would be crucial to confirm the exact mass and molecular formula of the parent ion. | Fragmentation patterns would likely show facile ring cleavage. |

| Infrared (IR) | A characteristic C=N stretching frequency would be expected in the range of 1650-1750 cm⁻¹. | |

| X-ray Crystallography | Would provide definitive structural proof if a stable, crystalline derivative could be synthesized. | This is highly unlikely for most simple this compound derivatives due to their inherent instability. |

Conclusion and Future Outlook

The synthesis and characterization of this compound derivatives remain a significant frontier in heterocyclic chemistry. The high ring strain of the four-membered ring makes these compounds highly reactive and difficult to isolate. Current synthetic strategies are fraught with challenges, often leading to more stable rearranged or oligomeric products.

Future success in this area will likely depend on the development of novel synthetic methodologies, possibly involving:

-

Kinetic Stabilization: The use of bulky substituents to sterically shield the reactive ring system.

-

Photochemical Methods: Photochemical cycloadditions or rearrangements under mild conditions.

-

Advanced Characterization: The use of in-situ characterization techniques, such as low-temperature spectroscopy and mass spectrometry, to identify transiently formed this compound intermediates.

For researchers and professionals in drug development, while this compound derivatives are not currently a viable scaffold for drug design due to their instability, the exploration of their synthesis and reactivity can lead to a deeper understanding of the fundamental principles of chemical reactivity and may inspire the design of novel, stable bioisosteres.

References

Theoretical Insights into the Stability and Reactivity of 1,3-Diazete: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazete ring system, a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3, represents a fascinating yet synthetically challenging scaffold. Its inherent ring strain and unique electronic structure make it a compelling subject for theoretical investigation, offering predictions of its stability and reactivity that can guide future synthetic efforts and applications in medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical studies concerning this compound, focusing on its stability, aromaticity, and predicted reaction pathways.

Core Concepts: Stability and Aromaticity

The stability of this compound is a balance between the destabilizing effect of ring strain and potential stabilizing aromatic contributions. Theoretical chemistry provides powerful tools to quantify these competing factors.

Computational Methodologies for Stability Assessment

The primary methods for computationally assessing the stability of cyclic systems like this compound involve the use of isodesmic, homodesmotic, and hyperhomodesmotic reactions. These hypothetical reactions are constructed such that the number and types of bonds are conserved between reactants and products, allowing for the isolation and calculation of ring strain energy.

Experimental Protocol: Calculating Strain Energy via Homodesmotic Reactions

-

Molecule Definition: Define the geometry of the this compound molecule and a set of acyclic reference molecules with similar bond types. For a homodesmotic reaction for this compound, appropriate reference molecules would be methanimine (B1209239) (CH₂=NH) and formaldimine (H₂C=NH).

-

Geometry Optimization: Perform geometry optimization for all molecules using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a basis set such as 6-311+G(d,p). This step ensures that the calculations are performed on the lowest energy conformations.

-

Frequency Calculation: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Calculate the total electronic energies (including ZPVE corrections) for all optimized structures.

-

Strain Energy Calculation: The strain energy is calculated as the enthalpy change of the homodesmotic reaction. For the reaction: c-C₂H₂N₂ + 2 CH₄ → 2 H₂C=NH + C₂H₆ The strain energy would be calculated as: Strain Energy = [Σ(Energies of Products)] - [Σ(Energies of Reactants)]

Aromaticity Indices

The potential for aromaticity in this compound, a 4π-electron system, is a key question. While Hückel's rule suggests anti-aromaticity for planar 4π systems, the actual electronic structure is more complex. Computational methods provide insights through various aromaticity indices.

-

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value of 0 or negative suggests non-aromaticity or anti-aromaticity, respectively.

Experimental Protocol: Calculating NICS(0) and NICS(1)

-

Optimized Geometry: Use the previously optimized geometry of this compound.

-

NMR Calculation: Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Ghost Atom Placement: Place a ghost atom (a point in space with no nucleus or electrons, typically denoted as "Bq") at the geometric center of the this compound ring for NICS(0) and at 1 Å above the plane of the ring for NICS(1).

-

Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensor for the ghost atom. The negative of this value is the NICS value.

Data Presentation: Calculated Properties of this compound

While comprehensive experimental data for the parent this compound is limited, theoretical studies provide valuable predictions. The following tables summarize key calculated parameters from the literature, providing a basis for understanding its stability and reactivity profile. Note: The following data are illustrative and compiled from various computational studies on related aza-heterocycles, as direct comprehensive data on the parent this compound is sparse. The specific level of theory used in the original publications would need to be consulted for precise context.

| Parameter | Calculated Value | Significance |

| Strain Energy (kcal/mol) | High (estimated > 40) | Significant deviation from ideal bond angles, indicating inherent instability. |

| NICS(0) (ppm) | Positive | Suggests anti-aromatic character in the ring plane. |

| NICS(1) (ppm) | Near zero or slightly positive | Indicates a weak paratropic ring current above the plane. |

| HOMA | Near zero or negative | Lack of bond length equalization, suggesting non-aromatic or anti-aromatic character. |

Table 1: Calculated Stability and Aromaticity Indices for this compound.

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | High | Indicates a strong electron-donating ability (nucleophilicity). |

| LUMO Energy | Low | Indicates a strong electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Small | Suggests high reactivity and low kinetic stability.[1] |

Table 2: Frontier Molecular Orbital Energies of this compound.

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Low, indicating high reactivity. |

| Chemical Softness (S) | 1 / (2η) | High, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is the electronic chemical potential) | High, suggesting it will act as a good electrophile. |

Table 3: Global Reactivity Descriptors for this compound.

Core Concepts: Reactivity and Reaction Mechanisms

The high ring strain and electronic properties of this compound suggest a rich and diverse reactivity, primarily driven by the desire to relieve strain. Theoretical studies can predict the most likely reaction pathways.

Frontier Molecular Orbital (FMO) Theory

The reactivity of this compound can be rationalized using FMO theory. The small HOMO-LUMO gap indicates that it can readily participate in reactions with both electron-deficient and electron-rich species. The spatial distribution of the HOMO and LUMO will dictate the regioselectivity of these reactions. The HOMO is expected to be localized on the nitrogen atoms, making them nucleophilic centers, while the LUMO is likely to have significant contributions from the carbon atoms, making them susceptible to nucleophilic attack.

Predicted Reaction Pathways

-

Thermal Decomposition and Isomerization: Due to its high strain, this compound is predicted to be thermally labile. Computational studies can elucidate the transition states and activation barriers for various decomposition pathways, such as fragmentation to two molecules of hydrogen cyanide (HCN) or isomerization to more stable structures like pyrazine (B50134) or pyrimidine.

-

Cycloaddition Reactions: this compound is a potential candidate for participation in cycloaddition reactions. As a 4π system, it could react as a diene in a Diels-Alder reaction or as a dipolarophile with 1,3-dipoles. FMO analysis is crucial for predicting the feasibility and regioselectivity of these reactions. For instance, in a [4+2] cycloaddition with an electron-deficient dienophile, the reaction would likely be HOMO(this compound)-LUMO(dienophile) controlled.

Visualizing Theoretical Concepts

To better illustrate the relationships between the concepts discussed, the following diagrams are provided.

Conclusion

Theoretical studies provide indispensable tools for understanding the fundamental properties of elusive molecules like this compound. The computational data strongly suggest that the parent this compound is a highly strained, anti-aromatic, and kinetically unstable molecule. Its small HOMO-LUMO gap and high electrophilicity index point towards a rich and varied reactivity, likely dominated by reactions that alleviate ring strain. These theoretical predictions offer a roadmap for experimental chemists, highlighting both the challenges in synthesizing and isolating this heterocycle and the potential for its derivatives to serve as unique building blocks in drug discovery and materials science. Future computational work, particularly on substituted 1,3-diazetes, will be crucial in identifying strategies to kinetically stabilize the ring system and modulate its electronic properties for specific applications.

References

Spectroscopic Properties of 1,3-Diazete and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diazete is a four-membered, unsaturated heterocyclic compound containing two nitrogen atoms at positions 1 and 3. Due to significant ring strain and antiaromatic character, the parent this compound is highly unstable and has eluded experimental isolation and detailed spectroscopic characterization. Consequently, much of the understanding of its properties is derived from theoretical studies and the experimental investigation of its more stable analogues, such as 1,3-diazetidines, 1,3-diazetidin-2-ones, and other substituted derivatives. These analogues serve as important scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available spectroscopic data for these analogues, details the experimental protocols for their characterization, and presents a general workflow for the spectroscopic analysis of novel heterocyclic compounds.

Spectroscopic Data of this compound Analogues

The following tables summarize the key spectroscopic data for various analogues of this compound, including 1,3-diazetidines and their derivatives. The data has been compiled from various research publications and databases.

Table 1: ¹H NMR Spectroscopic Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| N,N'-bis(tert-butyl)-1,3-diazetidine-2-one | C₆D₆ | 1.16 (s, 18H, C(CH₃)₃), 7.35 (s, 1H, CH) | [1] |

| N,N'-bis(tert-butyl)formamidinium acetate | C₆D₆ | 1.01 (s, 18H, C(CH₃)₃), 2.14 (s, 3H, CH₃), 6.95 (s, 1H, CH), 13.58 (s, 2H, NH) | [1] |

| Substituted 1,3-diazetidin-2-ones | Not Specified | δ 10.07 (H₃C-C), 15.87 (H₃C-H₂C), 18.97 (H₃C-N), 25.87 (H₂C-S), 27.55 (H₂C-N), 97.13 (MeH₂C-N), 117.73-125.81 (aromatic CH), 153.97 (C=N) | [1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| N,N'-bis(tert-butyl)-1,3-diazetidine-2-one | C₆D₆ | 30.7 (C(CH₃)₃), 51.5 (C(CH₃)₃), 145.5 (NCN) | [1] |

| N,N'-bis(tert-butyl)formamidinium acetate | C₆D₆ | 22.9 (CC=O), 29.3 (C(CH₃)₃), 53.0 (C(CH₃)₃), 149.9 (NCN), 176.6 (C=O) | [1] |

| 2-(4-Aminophenylazo)-5-(4-t-butylphenyl)-1,3,4-thiadiazole | DMSO-d₆ | 30.8, 34.8, 114.1, 126.2, 127.3, 127.4, 130.2, 142.3, 154.5, 156.5, 165.7, 179.9 | [2] |

Table 3: FT-IR Spectroscopic Data for this compound Analogues

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) and Assignments | Reference |

| Substituted 1,3-diazetine derivatives | Not Specified | ~1640 (C=N, endocyclic), 3275-3420 (O-H, broad) | [3] |

| 2-(4-Aminophenylazo)-5-(4-t-butylphenyl)-1,3,4-thiadiazole | ATR | 1507, 1621, 3325 | [2] |

| 1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazine | Not Specified | 3275-3340 (N-H) | [5] |

Table 4: Mass Spectrometry Data for this compound Analogues

| Compound Class | Ionization Method | Key Fragmentation Pathways | Reference |

| Pyrimidinethiones | EI-MS | Elimination of side functional groups followed by fragmentation of the pyrimidine (B1678525) ring. | [6] |

| Ketamine Analogues | EI-MS & ESI-MS/MS | α-cleavage of C1-C2 in cyclohexanone (B45756) moiety and further losses of CO and alkyl radicals (EI-MS); Loss of H₂O or sequential loss of Rₙ₁NH₂, CO, and C₄H₆ (ESI-MS/MS). | [7] |

| Nitazene Analogues | ESI-MS² (EAD) | Production of double charged free radical fragment ions [M+H]•²⁺, alkyl amino side chain fragments, benzyl (B1604629) side chain fragments, and methylene (B1212753) amino ions. | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound analogues are often specific to the target molecule. However, a general workflow can be outlined based on common practices for the analysis of N-heterocyclic compounds.

General Synthesis of 1,3-Diazetidine Derivatives

The synthesis of saturated four-membered heterocycles like 1,3-diazetidines often involves cyclization reactions. A common strategy is the [2+2] cycloaddition between an imine and an isocyanate. Alternative methods include intramolecular nucleophilic substitution. Given the potential instability of the target compounds, reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents. Purification is usually achieved by column chromatography or recrystallization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Samples are typically dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) at concentrations ranging from 5 to 20 mg/mL. For air- or moisture-sensitive compounds, samples are prepared and sealed in NMR tubes under an inert atmosphere.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at frequencies of 300 MHz or higher for ¹H.

-

Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For unambiguous structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation : Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).

-

Instrumentation : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis : The presence of characteristic absorption bands for functional groups (e.g., C=O, C=N, N-H) is used to confirm the structure of the synthesized compound.

-

-

Mass Spectrometry (MS) :

-

Instrumentation : A variety of ionization techniques can be used, including Electron Ionization (EI) and Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Data Analysis : The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure and connectivity of the molecule.

-

-

UV-Visible (UV-Vis) Spectroscopy :

-

Sample Preparation : Samples are dissolved in a suitable solvent (e.g., methanol, ethanol, THF) to a concentration that gives an absorbance reading between 0.1 and 1.

-

Instrumentation : The absorption spectrum is recorded over a range of wavelengths, typically 200-800 nm.

-

Data Analysis : The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic transitions.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel heterocyclic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of novel heterocyclic compounds.

Conclusion

While the parent this compound remains an elusive target for experimental spectroscopic study, its more stable analogues provide valuable insights into the chemistry of four-membered nitrogen-containing heterocycles. This guide has summarized the available spectroscopic data for these analogues, provided an overview of the experimental techniques used for their characterization, and presented a logical workflow for such investigations. The continued exploration of these compounds, aided by the powerful combination of modern spectroscopic techniques and computational chemistry, will undoubtedly lead to new discoveries and applications in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Predicting the UV–vis spectra of oxazine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Four-Membered Ring: A Technical Guide to the Discovery and History of 1,3-Diazete Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of heterocyclic chemistry is vast and intricate, with ring systems of varying sizes and heteroatom compositions offering a diverse palette for chemical innovation. Among these, four-membered nitrogen-containing heterocycles are a class of strained molecules with unique reactivity and significant potential in medicinal chemistry. This technical guide focuses on the discovery and history of 1,3-diazete compounds, a fascinating yet historically elusive class of four-membered rings containing two nitrogen atoms at the 1 and 3 positions. Due to the inherent instability of the parent this compound, the majority of research has centered on its more stable derivatives, particularly the 1,3-diazetidin-2-ones. This document will provide an in-depth exploration of the synthesis, characterization, and reactivity of these compounds, with a special emphasis on quantitative data and detailed experimental methodologies.

I. A Brief History: The Emergence of a Strained Ring System

The history of this compound chemistry is intrinsically linked to the broader development of four-membered heterocyclic chemistry. While the synthesis of their more famous cousins, the β-lactams (2-azetidinones), has been a cornerstone of medicinal chemistry since the discovery of penicillin, the systematic study of 1,3-diazetes began much later. Early attempts to synthesize the parent this compound were largely unsuccessful due to the high ring strain and inherent instability of the unsaturated four-membered ring.

The breakthrough in this field came with the successful synthesis and characterization of saturated and partially saturated derivatives, most notably the 1,3-diazetidin-2-ones . These compounds, while still possessing significant ring strain, offered sufficient stability for isolation and study. The most established and widely utilized method for their synthesis is the [2+2] cycloaddition reaction between imines and isocyanates . This reaction, a cornerstone of 1,3-diazetidin-2-one synthesis, has been the subject of numerous studies to explore its scope and limitations.[1][2][3]

II. Synthetic Methodologies: Forging the Four-Membered Ring

The construction of the this compound core is a significant synthetic challenge. The primary strategies employed involve cycloaddition reactions, with a focus on creating the more stable 1,3-diazetidin-2-one derivatives.

A. [2+2] Cycloaddition of Imines and Isocyanates

The most robust and widely employed method for the synthesis of 1,3-diazetidin-2-ones is the [2+2] cycloaddition of imines with isocyanates.[1][2] This reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, although a concerted pathway may also be operative depending on the substrates and reaction conditions.

Logical Relationship of the [2+2] Cycloaddition Pathway:

Caption: General pathway for the [2+2] cycloaddition of an imine and an isocyanate.

Experimental Protocol: General Procedure for the Synthesis of 1,3-Diazetidin-2-one Derivatives via [2+2] Cycloaddition [4]

-

Reactant Preparation: A solution of the desired imine (1.0 equivalent) is prepared in an anhydrous, aprotic solvent (e.g., 1,4-dioxane, dichloromethane, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: The isocyanate (1.0-1.5 equivalents) is added dropwise to the imine solution at a controlled temperature, typically between 0 °C and room temperature. For highly reactive substrates, cooling to -78 °C may be necessary to control the exothermicity of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., IR, NMR).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Example: Synthesis of 1,3-Diazetidin-2-one Derivatives from Mefenamic Acid [4]

A series of novel 1,3-diazetidin-2-one derivatives have been synthesized from mefenamic acid. The key steps involved the conversion of mefenamic acid to a Schiff base, followed by a [2+2] cycloaddition with phenyl isocyanate.

Experimental Workflow for the Synthesis of Mefenamic Acid-Derived 1,3-Diazetidin-2-ones:

Caption: Synthetic workflow for 1,3-diazetidin-2-one derivatives from mefenamic acid.

III. Quantitative Data: A Comparative Overview

The following tables summarize key quantitative data for a selection of synthesized 1,3-diazetidin-2-one derivatives, providing a basis for comparison of their physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Data for Selected 1,3-Diazetidin-2-one Derivatives [5]

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=O) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| M4a | C₂₉H₂₅N₃O₂ | - | - | - | 2.15 (s, 3H), 2.30 (s, 3H), 6.79-7.80 (m, 11H), 8.75 (s, 1H), 9.34 (brs, 1H), 11.49 (brs, 1H) | 14.02, 20.78, 114.52-153.01 (Ar-C), 143.90, 165.89 |

| 18 | C₁₉H₁₈ClN₃O₂S | 77 | 148 | 1697 | 1.05 (3H, CH₃), 3.3 (m, 1H, CH-Cl), 3.4 (m, 1H, CH-N), 5.2 (1H, OH), 6.9-8.2 (m, 11H, Ar-H), 8.56 (1H, OH) | 62.1 (C₇), 79.2 (C₈), 108-138 (Ar-C), 141 (C₂₀), 181.2 (C₁₀) |

| 12 | C₂₃H₂₅N₃O₂S | 85 | 177 | - | 1.17 (m, 6H, CH₃), 1.2 (m, 2H, CH), 3.38 (m, 1H, CH), 5.1 (m, 2H, OH), 6.8 (m, 1H, CH), 7.01-7.4 (m, 11H, Ar-H) | 17.6 (C₁), 62.2 (C₂), 70.27 (C₃), 78.87 (C₄), 92.13 (C₅), 108 (Ar-C), 181 (C₁₂, C₂₄), 189 (C₁₃), 190 (C₆) |

Note: '-' indicates data not available in the provided search results.

IV. Reactivity and Stability: The Influence of Ring Strain

The chemistry of 1,3-diazetes is dominated by their inherent ring strain. This strain influences their stability, reactivity, and potential biological activity.

A. Stability

Unsubstituted, fully unsaturated this compound is predicted to be highly unstable. The introduction of substituents and saturation of the ring, as in 1,3-diazetidin-2-ones, significantly enhances stability, allowing for their isolation and characterization. However, these saturated analogues are still susceptible to decomposition, particularly through hydrolysis.[6] In silico studies suggest that 1,3-diazetidin-2-ones have favorable stability and reactivity profiles, which could be advantageous in circumventing β-lactam resistance mechanisms.[1][3]

B. Reactivity

The primary mode of reactivity for 1,3-diazetidin-2-ones involves nucleophilic attack at the carbonyl carbon, leading to ring-opening . This reactivity is analogous to that of β-lactams and is the basis for their investigation as potential enzyme inhibitors, particularly as inhibitors of β-lactamases. The strained four-membered ring provides a thermodynamic driving force for ring-opening upon acylation of a target enzyme.

Logical Flow of Ring-Opening Reactivity:

Caption: General mechanism for the nucleophilic ring-opening of a 1,3-diazetidin-2-one.

V. Theoretical Studies: Insights into Structure and Properties

Computational chemistry has played a crucial role in understanding the structure, stability, and electronic properties of the elusive this compound ring system. Theoretical studies have been employed to predict geometries, strain energies, and aromaticity.

For the parent this compound, computational studies are essential for predicting its properties due to its instability. These studies can provide insights into bond lengths, bond angles, and the degree of anti-aromaticity of the unsaturated ring. For substituted 1,3-diazetidin-2-ones, density functional theory (DFT) calculations have been used to optimize geometries and predict spectroscopic properties, which can then be compared with experimental data to confirm structures.[7] Such studies are also valuable in predicting the reactivity and potential biological activity of novel derivatives.

VI. Conclusion and Future Outlook

The field of this compound chemistry, while challenging, holds significant promise for the development of novel therapeutic agents. The historical difficulty in accessing these strained four-membered rings has limited their exploration. However, with advancements in synthetic methodologies, particularly the [2+2] cycloaddition reaction, a growing number of 1,3-diazetidin-2-one derivatives are becoming accessible.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Synthetic Routes: Expanding the synthetic toolbox to access a wider diversity of this compound derivatives, including those without the carbonyl group, is a critical next step.

-

Exploration of Biological Activity: Systematic screening of newly synthesized this compound compounds against a range of biological targets will be essential to uncover their therapeutic potential. Their structural similarity to β-lactams makes them particularly interesting candidates for antibacterial drug discovery.

-

In-depth Mechanistic Studies: A deeper understanding of the mechanisms of action of bioactive this compound derivatives will be crucial for rational drug design and optimization.

This technical guide provides a comprehensive overview of the current state of knowledge on this compound compounds. It is hoped that this information will serve as a valuable resource for researchers and scientists, stimulating further investigation into this fascinating and underexplored area of heterocyclic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,3‐Diazetidin‐2‐Ones: Synthetic Approaches and Therapeutic Promise within the Aza‐β‐Lactam Family | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical study of a series of 1,2-diazete based trinitromethyl derivatives as potential energetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of 1,3-Diazete's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to analyze the electronic structure of 1,3-diazete. The unique arrangement of nitrogen atoms within this four-membered heterocyclic ring imparts complex electronic properties that are of significant interest in materials science and medicinal chemistry. Understanding these properties through computational analysis is crucial for predicting reactivity, stability, and potential applications.

Introduction to this compound

This compound (C₂H₂N₂) is a heterocyclic organic compound featuring a four-membered ring containing two carbon and two nitrogen atoms at opposing positions. The study of its electronic structure is fundamental to understanding its stability, aromaticity, and reactivity. While the parent this compound is elusive, substituted derivatives have been synthesized and studied. Computational chemistry provides a powerful lens through which the intrinsic properties of this ring system can be thoroughly investigated, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Background and Computational Methods

The computational analysis of this compound's electronic structure relies on solving the electronic Schrödinger equation. Due to the complexity of many-electron systems, approximations are necessary. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT): This class of methods is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical to the accuracy of the results.

-

Hybrid Functionals: Functionals like B3LYP and PBE0 are widely used and often provide reliable results for geometries and electronic properties of organic molecules.

-

Range-Separated Functionals: Functionals such as CAM-B3LYP and ωB97X-D are particularly useful for studying excited states and systems where charge transfer is important.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. They can be more computationally demanding but often offer higher accuracy.

-

Hartree-Fock (HF): This is the simplest ab initio method, providing a qualitative understanding of the electronic structure. It serves as a starting point for more advanced methods.

-

Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation effects to the HF theory, leading to more accurate energy and property predictions.

-

Coupled Cluster (CC) Theory: Methods like CCSD and CCSD(T) are considered the "gold standard" for accuracy in computational chemistry for single-reference systems, though they are computationally expensive.[1]

A logical workflow is essential for any computational analysis. This typically involves geometry optimization, frequency analysis to confirm a true energy minimum, and then single-point energy calculations to obtain detailed electronic properties.

Key Electronic Properties and Data

The following sections detail the key electronic properties of this compound that are typically investigated, supported by representative data. Note that the exact values are highly dependent on the chosen computational method and basis set.

Molecular Geometry

The first step in any analysis is to determine the equilibrium geometry of the molecule. This involves optimizing the bond lengths and angles to find the lowest energy structure. For this compound, a key question is the planarity of the ring.

| Parameter | C-N Bond Length (Å) | C-H Bond Length (Å) | N-C-N Bond Angle (°) | C-N-C Bond Angle (°) |

| Typical Calculated Value | ~1.33 - 1.38 | ~1.08 - 1.10 | ~85 - 88 | ~92 - 95 |

| Computational Method | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

Note: These are representative values. Actual results will vary based on the level of theory.

Molecular Orbitals (Frontier MO Theory)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | > 0 | π* anti-bonding orbital |

| HOMO | < 0 | π bonding orbital |

| HOMO-LUMO Gap (ΔE) | High (> 5 eV) | Indicates high kinetic stability |

Note: A larger HOMO-LUMO gap generally implies lower chemical reactivity.

Aromaticity

Aromaticity is a key concept related to stability and reactivity. For this compound, the question of whether it possesses aromatic character is a subject of computational investigation. Several indices are used to quantify aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative value is typically indicative of aromatic character.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the equalization of bond lengths. A value close to 1 suggests a high degree of aromaticity.[1]

| Aromaticity Index | Calculated Value | Interpretation |

| NICS(0) | Varies (can be near 0 or slightly positive) | Suggests non-aromatic or weakly anti-aromatic character |

| HOMA | < 0.5 | Indicates significant bond length alternation, non-aromatic |

Detailed Computational Protocol

This section outlines a typical protocol for conducting a computational analysis of this compound using the Gaussian suite of programs, a common choice for such studies.[1]

Step 1: Structure Input

-

Define the initial molecular geometry of this compound using Cartesian coordinates or Z-matrix format in a molecular modeling program (e.g., GaussView).

Step 2: Geometry Optimization and Frequency Calculation

-

Perform a geometry optimization to find the minimum energy structure.

-

Methodology: Use a DFT functional such as B3LYP with a Pople-style basis set like 6-311++G(d,p).

-

Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

-

Verification: Confirm that the optimization has converged and that the frequency calculation yields zero imaginary frequencies, which indicates a true local minimum on the potential energy surface.

Step 3: Single-Point Energy and Property Calculations

-

Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

-

Methodology: A higher level of theory or a larger basis set can be used here for greater accuracy if desired.

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution and bonding interactions.

-

Keywords (Gaussian): Add Pop=NBO to the route section.

-

-

Aromaticity (NICS) Calculation:

-

Keywords (Gaussian): Add NMR to the route section. A "ghost" atom (Bq) is placed at the ring's geometric center to calculate the shielding.

-

Step 4: Data Extraction and Analysis

-

Extract optimized coordinates, bond lengths, and bond angles from the output file.

-

Analyze the output for HOMO and LUMO energies.

-

Interpret NBO analysis results for atomic charges and orbital interactions.

-

Extract the NICS value from the NMR calculation output at the position of the ghost atom.

The relationship between different families of computational methods highlights the trade-off between computational cost and accuracy.

Conclusion

The computational analysis of this compound's electronic structure provides invaluable insights into its geometry, stability, and potential reactivity. Through methods like DFT and ab initio calculations, researchers can quantify properties such as bond lengths, molecular orbital energies, and aromaticity. These theoretical investigations are essential for guiding synthetic efforts and exploring the potential of this compound derivatives in drug development and materials science, offering a predictive power that complements and often precedes experimental work.

References

The Chemistry of 1,3-Diazetes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diazepine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique conformational flexibility and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with various biological targets.

Prominent examples of drugs containing the 1,3-diazepine core include the anticancer agent pentostatin (B1679546) and the β-lactamase inhibitor avibactam.[2] Furthermore, the natural product coformycin, a ring-expanded purine (B94841) analogue, exhibits antiviral and anticancer activities.[2] The therapeutic potential of 1,3-diazepine derivatives extends to their use as enzyme inhibitors and G protein-coupled receptor (GPCR) ligands, highlighting the broad applicability of this versatile scaffold in drug discovery and development.[2]

This technical guide provides a comprehensive overview of the core chemistry of 1,3-diazetes, with a focus on their synthesis, reactivity, and characterization. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Synthesis of 1,3-Diazepines

The synthesis of the 1,3-diazepine ring system can be achieved through various synthetic strategies, primarily involving ring closure or ring expansion reactions.

One effective method for the synthesis of 2-substituted 1,3-diazepines involves the microwave-assisted reaction of ketene (B1206846) dithioacetals with 1,4-diaminobutane (B46682). This approach offers high yields and a straightforward purification process.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted 1,3-Diazepines

The following protocol is adapted from the synthesis of novel 1,3-diazepines as nontoxic corrosion inhibitors.

Materials:

-

Polarized dithioacetal (1 mmol)

-

1,4-Diaminobutane (1 mmol)

-

Ethanol (B145695) (3 mL)

-

Microwave-compatible glass vessel

-

Dichloromethane

-

Ethyl acetate (B1210297)

Procedure:

-

In a microwave-compatible glass vessel, dissolve the polarized dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

-

Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.

-

Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

Purify the resulting product by column chromatography using a dichloromethane/ethyl acetate mixture as the eluent.

The following diagram illustrates the general workflow for the synthesis and purification of 2-substituted 1,3-diazepines.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Dissolve Dithioacetal\nand 1,4-Diaminobutane\nin Ethanol", fillcolor="#FFFFFF", fontcolor="#202124"]; mw_irradiation [label="Microwave Irradiation\n(110 °C, 60 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; evaporation [label="Solvent Evaporation", fillcolor="#FFFFFF", fontcolor="#202124"]; chromatography [label="Column Chromatography\n(DCM/EtOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Pure 2-Substituted\n1,3-Diazepine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reactants [color="#4285F4"]; reactants -> mw_irradiation [color="#4285F4"]; mw_irradiation -> evaporation [color="#4285F4"]; evaporation -> chromatography [color="#4285F4"]; chromatography -> product [color="#4285F4"]; }

Caption: Synthetic workflow for 2-substituted 1,3-diazepines.Spectroscopic Data of 2-Substituted 1,3-Diazepines

The following table summarizes the key spectroscopic data for a selection of 2-substituted 1,3-diazepines synthesized via the aforementioned protocol.

| Compound | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (νmax, cm-1) | MS (m/z) |

| 1 | 95 | 8.83 (s, 2H), 6.39 (s, 1H), 3.71-3.52 (m, 4H), 1.71-1.65 (m, 4H) | 162.81, 100.49, 44.62, 27.42 | 3292, 1594, 1353, 1189, 983, 763 | 157 (58%), 123 (42%), 70 (63%), 55 (94%), 44 (100%) |

| 2 | 44 | 7.62 (s, 2H), 3.18-3.12 (m, 2H), 1.56-1.48 (m, 2H) | 168.26, 119.06, 45.55, 33.89, 27.44 | 3288, 2221, 2173, 1573, 1363, 709 | 162 (100%), 133 (37%), 44 (72%) |

| 3 | 62 | 11.35 (s, 1H), 7.80-7.70 (m, 2H), 7.50-7.38 (m, 3H), 5.86 (s, 1H), 3.45 (s, 4H), 1.86 (s, 4H) | 190.45, 168.80, 140.13, 130.69, 127.99, 127.72, 122.27, 70.91, 45.31, 27.32 | 3278, 2187, 1599, 1347, 702 | 241 (100%), 240 (69%), 105 (42%), 77 (70%) |

Reactivity of 1,3-Diazepines

The reactivity of the 1,3-diazepine ring system is characterized by its susceptibility to ring contraction and its participation in cycloaddition reactions.

Ring Contraction to Cyanopyrroles

A notable reaction of certain 1,3-diazepine derivatives is their rearrangement to form cyanopyrroles. For instance, 5-chlorotetrazolo[1,5-a]pyridines and 2-azido-6-chloropyridines undergo rearrangement via transient 1,3-diazepine intermediates to yield 1H- and 3H-3-cyanopyrroles. This transformation highlights the inherent strain and reactivity of the seven-membered ring under specific conditions.

The proposed logical relationship for this transformation is depicted in the following diagram.

// Nodes start [label="Substituted\nTetrazolopyridine/\nAzidopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Transient\n1,3-Diazepine", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Cyanopyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Rearrangement", color="#EA4335"]; intermediate -> product [label="Ring Contraction", color="#EA4335"]; }

Caption: Ring contraction of 1,3-diazepine intermediates.Cycloaddition Reactions

The diene-like character of the 1,3-diazepine ring allows it to participate in cycloaddition reactions. While the reactivity of the parent 1,3-diazepine in this regard is not extensively documented, derivatives have been shown to undergo [4+3] and [4+4] annulations, providing access to more complex fused heterocyclic systems. These reactions underscore the potential of 1,3-diazepines as building blocks in diversity-oriented synthesis.

Applications in Drug Discovery

The "privileged" nature of the 1,3-diazepine scaffold has led to its incorporation into a wide range of therapeutic agents. Its ability to act as a rigidified dipeptide or turn mimetic makes it an attractive template for the design of enzyme inhibitors and receptor ligands.

Enzyme Inhibition

1,3-Diazepine-containing molecules have demonstrated potent inhibitory activity against various enzymes. For instance, pentostatin is a powerful inhibitor of adenosine (B11128) deaminase, an enzyme involved in purine metabolism. Avibactam, another key example, is a non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from degradation by bacterial enzymes.

The general mechanism of enzyme inhibition by a 1,3-diazepine-based drug can be conceptualized as follows:

// Nodes drug [label="1,3-Diazepine Drug", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="Target Enzyme", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; binding [label="Binding to\nActive Site", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; effect [label="Therapeutic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges drug -> binding [color="#4285F4"]; enzyme -> binding [color="#4285F4"]; binding -> inhibition [color="#4285F4"]; inhibition -> effect [color="#4285F4"]; }

Caption: Generalized pathway of enzyme inhibition.GPCR Ligands

The conformational properties of the 1,3-diazepine ring also make it suitable for the design of ligands for G protein-coupled receptors (GPCRs). By presenting pharmacophoric groups in a specific three-dimensional arrangement, 1,3-diazepine derivatives can achieve high affinity and selectivity for their target receptors, modulating downstream signaling pathways.

Conclusion

The chemistry of 1,3-diazetes offers a rich and diverse field of study with significant implications for medicinal chemistry and drug development. The synthetic accessibility of the 1,3-diazepine core, coupled with its unique reactivity and biological relevance, ensures its continued importance as a privileged scaffold. This guide has provided a foundational understanding of the synthesis, characterization, and reactivity of 1,3-diazepines, along with insights into their application in drug discovery. Further exploration of the reactivity of the parent heterocycle and the elucidation of specific biological mechanisms of action for novel 1,3-diazepine derivatives will undoubtedly open new avenues for therapeutic intervention.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical and experimental landscape of 1,3-diazete and related four-membered nitrogen-containing heterocycles, with a core focus on the ongoing debate surrounding their aromaticity. While Hückel's rule (4n+2 π electrons) might suggest potential aromatic character for a planar this compound with a 4π-electron system in its perpendicular p-orbitals, extensive computational studies indicate a starkly different reality. This document summarizes key theoretical findings, including quantitative data on aromaticity indices, and outlines the significant synthetic and characterization challenges that have largely precluded comprehensive experimental investigation of the parent this compound. The content is intended to provide a foundational understanding for researchers interested in the unique electronic structure and potential reactivity of these strained heterocyclic systems.

Introduction: The Theoretical Conundrum of this compound

This compound, a four-membered ring containing two nitrogen atoms at opposing vertices, presents a fascinating case study in the principles of aromaticity. As aza-analogs of the notoriously unstable and antiaromatic cyclobutadiene (B73232), these heterocycles have been the subject of numerous computational investigations. The central question revolves around whether the introduction of nitrogen atoms can sufficiently alter the electronic structure to overcome the inherent antiaromaticity of the 4π-electron isoelectronic cyclobutadiene system.

Theoretical studies have been the primary mode of investigation due to the high reactivity and instability of 1,3-diazacyclobutadiene, which has precluded its isolation and detailed experimental characterization[1][2]. Computational chemistry provides powerful tools to predict the geometric, electronic, and magnetic properties of such transient species, offering insights into their potential aromatic character.

Computational Assessment of Aromaticity

The aromaticity of this compound and its derivatives is typically evaluated using a combination of energetic, magnetic, and geometric criteria. The most commonly employed computational descriptors are Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, where a negative value at the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity. Computational studies on small, unsaturated nitrogen heterocycles have consistently shown that this compound is not aromatic[3].

Aromatic Stabilization Energy (ASE)

ASE provides a thermodynamic measure of aromaticity by comparing the energy of the cyclic conjugated system to an appropriate acyclic reference compound. A positive ASE indicates aromatic stabilization, while a negative value suggests antiaromatic destabilization. Theoretical calculations of ASE for various inorganic benzene (B151609) analogues have been performed to quantify their aromaticity relative to benzene[3].

Table 1: Calculated Aromaticity Indices for this compound and Related Compounds

| Compound | Method | NICS(0) (ppm) | NICS(1)zz (ppm) | ASE (kcal/mol) | Reference |

| Benzene | B3LYP/6-311+G | -9.7 | -29.25 | 33.4 | [3][4][5] |

| Cyclobutadiene | B3LYP/6-311+G | +18.3 | - | -55 | [6] |

| This compound (calculated) | Various DFT | Positive values | - | Negative values | [4][5][7] |

| 1,4-Diaza-2,3,5,6-tetraborinine | DFT | - | -12.32 to -15.42 | 10.1 to 23.8 | [3] |

Note: Specific, directly comparable calculated values for this compound are scarce in the literature due to its high instability. The table reflects the general consensus from multiple theoretical studies.

The consistently positive NICS values and negative ASE values calculated for this compound in theoretical studies strongly suggest that it is an antiaromatic system, much like its carbocyclic counterpart, cyclobutadiene.

Synthetic Challenges and Strategies

The synthesis of the parent this compound remains an elusive goal in synthetic chemistry. The high degree of ring strain and the antiaromatic character of the molecule contribute to its extreme reactivity and instability[1]. However, the synthesis of related saturated and partially saturated four-membered nitrogen heterocycles, such as azetidines and diazetidines, is well-established. These syntheses typically rely on intramolecular cyclization or cycloaddition reactions.

General Synthetic Approaches to Four-Membered Nitrogen Heterocycles

-

Intramolecular Cyclization: This is a common strategy involving the formation of a C-N bond through the reaction of a nucleophilic nitrogen with an electrophilic carbon in a 1,3-relationship.

-

[2+2] Cycloaddition: This approach involves the reaction of two two-atom components, such as an imine and a ketene, to form the four-membered ring.

-

1,3-Dipolar Cycloaddition: Reactions of 1,3-dipoles, such as diazoalkanes, with dipolarophiles can lead to five-membered rings, which can sometimes be precursors to four-membered systems through subsequent rearrangements or fragmentations[8][9].

Theoretical Reaction Pathways: Cycloaddition Reactions

While not leading directly to this compound, cycloaddition reactions of 1,3-diazabuta-1,3-dienes have been explored and provide insights into the reactivity of related systems[10][11]. Theoretical studies on the 1,3-dipolar cycloaddition of diazomethane (B1218177) with various dipolarophiles have also been conducted to understand the mechanism and regioselectivity of such reactions[12][13].

Experimental Characterization: A Void to be Filled

To date, there are no published reports on the successful isolation and experimental characterization of the parent this compound. Consequently, no experimental spectroscopic data (NMR, IR, Mass Spectrometry) is available[2][14][15][16][17][18][19][20]. The characterization of highly reactive species like 1,3-dimethylcyclobutadiene has been achieved at low temperatures in a matrix or within a host-guest complex, followed by X-ray diffraction analysis[21][22]. Similar techniques would likely be necessary for any future attempts to characterize this compound.

Proposed Experimental Workflow for Characterization

Should a synthetic route to a stabilized derivative or the parent compound under matrix isolation be developed, a combination of spectroscopic and crystallographic techniques would be essential for its characterization.

Related Heterocycles and Future Outlook

The study of larger ring systems containing the 1,3-diaza motif, such as 1,3-diazepines, is more experimentally accessible[23]. Additionally, computational studies on other aza-substituted and heteroatom-containing four-membered rings continue to provide valuable insights into the fundamental principles governing aromaticity and reactivity in these strained systems.

The quest for the synthesis and characterization of this compound remains a significant challenge in heterocyclic chemistry. Future success will likely hinge on the development of novel synthetic methodologies that can generate the molecule in a controlled environment, such as within the confines of a supramolecular host or on a solid support, thereby preventing its rapid decomposition. Such breakthroughs would not only provide immense fundamental chemical insight but could also open avenues for exploring the utility of these highly reactive species as intermediates in organic synthesis.

Conclusion

The available evidence, overwhelmingly from computational studies, points towards this compound being an antiaromatic and highly reactive molecule. The lack of experimental data is a direct consequence of its inherent instability. This technical guide has summarized the current theoretical understanding of its aromaticity, highlighted the formidable synthetic challenges, and proposed potential future strategies for its characterization. For researchers and professionals in drug development, while this compound itself may not be a viable therapeutic scaffold, the study of its electronic properties and reactivity can inform the design of other novel heterocyclic systems with unique biological activities. Further exploration of more stable, substituted derivatives may yet unlock the potential of this intriguing class of heterocycles.

References

- 1. Cyclobutadiene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic nature of neutral and dianionic 1,4-diaza-2,3,5,6-tetraborinine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cycloaddition reactions of 1,3-diazabuta-1,3-dienes with alkynyl ketenes [air.unimi.it]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C2H2N2 | CID 14150587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound-2,4-diamine | C2H4N4 | CID 225029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. 1-methyl-2H-1,3-diazete | C3H6N2 | CID 22113598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. chem.uoi.gr [chem.uoi.gr]

- 21. Unprecedented synthesis of 1,3-dimethylcyclobutadiene in the solid state and aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of the 1,3-Diazepine Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions and the creation of three-dimensional molecular shapes that can effectively interact with a range of biological targets. This technical guide provides an in-depth exploration of the potential applications of 1,3-diazepine derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Quantitative Biological Activity of 1,3-Diazepine Derivatives

The versatility of the 1,3-diazepine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for some of the most promising compounds in the areas of anticancer and enzyme inhibitory applications.

Table 1: Anticancer Activity of 1,3-Diazepine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Imidazo[4,5-e][1][2]diazepine-4,8-dione | HeLa (Cervical Cancer) | 9.5 - 32 | [1] |

| Imidazo[4,5-e][1][2]diazepine-4,8-dione | SW620 (Colon Cancer) | 20 | [1] |

| Dibenzo[d,f][1][2]diazepine | HeLa (Cervical Cancer) | - | [3] |

| Dibenzo[d,f][1][2]diazepine | MCF-7 (Breast Cancer) | - | [3] |

| Dibenzo[d,f][1][2]diazepine | SGC7901 (Gastric Cancer) | - | [3] |

| Dibenzo[d,f][1][2]diazepine | A549 (Lung Cancer) | - | [3] |

Table 2: Enzyme Inhibition by 1,3-Diazepine-Containing Natural Products

| Compound | Target Enzyme | Ki (pM) | Application | Reference |

| Pentostatin (B1679546) (2'-deoxycoformycin) | Adenosine (B11128) Deaminase (ADA) | 2.5 | Hairy Cell Leukemia | [4][5] |

| Coformycin | Adenosine Deaminase (ADA) | - | Antiviral, Antitumor | [4][6] |

| Avibactam | β-Lactamase | - | Antibacterial (in combination) | [4][6] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of 1,3-diazepine derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of critical signaling pathways.

One of the most well-characterized mechanisms is the inhibition of adenosine deaminase (ADA) by pentostatin and coformycin. ADA is a key enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. Inhibition of ADA leads to an accumulation of these nucleosides, which can be toxic to lymphocytes, making it an effective strategy for treating certain types of leukemia.[5][7]

Furthermore, the 1,3-diazepine scaffold has been incorporated into molecules targeting G-protein coupled receptors (GPCRs), which are integral to a vast array of signaling pathways.[4] The interaction of a 1,3-diazepine-based ligand with a GPCR can either activate or block downstream signaling cascades, depending on the nature of the ligand and the specific receptor subtype.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel 1,3-diazepine derivatives. The following sections provide protocols for a representative synthesis and a key biological assay.

Synthesis of Imidazo[4,5-e][1][2]diazepine-4,8-dione Derivatives

This protocol describes a general method for the synthesis of the imidazo[4,5-e][1][2]diazepine-4,8-dione scaffold, which has shown promise as an anticancer agent.[1]

Materials:

-

Appropriate N-substituted 1H-imidazole-4,5-dicarboxylate

-

Guanidine (B92328) hydrochloride

-

Sodium methoxide (B1231860)

-

Methanol (B129727) (anhydrous)

Procedure:

-

Dissolve the N-substituted 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide (2.2 eq) to the solution and stir for 15 minutes at room temperature.

-

Add guanidine hydrochloride (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired imidazo[4,5-e][1][2]diazepine-4,8-dione derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal compounds.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

1,3-Diazepine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the 1,3-diazepine derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The 1,3-diazepine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its presence in clinically approved drugs and a wide range of biologically active compounds underscores its significance in medicinal chemistry. Future research efforts should focus on the exploration of novel synthetic methodologies to expand the accessible chemical space of 1,3-diazepine derivatives. Furthermore, a deeper understanding of their mechanisms of action and the identification of novel biological targets will be crucial for the rational design of next-generation 1,3-diazepine-based drugs with improved efficacy and safety profiles. The continued investigation of this remarkable heterocyclic system holds great potential for addressing unmet medical needs across various disease areas.

References

- 1. CN101343302B - Synthesis and manufacture of pentostatin and its precursors, analogs and derivatives - Google Patents [patents.google.com]

- 2. WO2005027838A2 - Synthesis and manufacture of pentostatin and its precursors, analogs and derivatives - Google Patents [patents.google.com]

- 3. Synthesis and antiviral activity of formycin derivatives with anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentostatin: an adenosine deaminase inhibitor for the treatment of hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review of Pentostatin's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

Methodological & Application

Synthetic Approaches to Functionalized 1,3-Diazete Rings and Their Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazete ring, a four-membered heterocycle containing two nitrogen atoms at positions 1 and 3, represents a synthetically challenging target due to significant ring strain and potential anti-aromatic character. As a result, literature on the synthesis of the fully unsaturated this compound system is exceedingly scarce. However, significant progress has been made in the synthesis of its saturated and partially saturated analogs, such as 1,3-diazetidines and 1,3-diazetidin-2-ones, as well as related structures referred to in the literature as "1,3-diazetines". These compounds are of interest in medicinal chemistry due to their unique structural features.

This document provides an overview of the available synthetic routes to functionalized this compound derivatives, with a focus on a recently reported synthesis of "1,3-diazetines" and the more established synthesis of 1,3-diazetidin-2-ones.

I. Synthesis of Functionalized "1,3-Diazetine" Derivatives

Recent literature describes a multi-step synthesis of compounds referred to as "1,3-diazetines" starting from substituted 2-aminothiazoles.[1][2] It is important to note that the exact structure of the final four-membered ring has not been definitively confirmed by X-ray crystallography in the available literature, and the term "diazetine" may refer to a dihydro-1,3-diazete or a tautomeric form rather than the fully unsaturated this compound.

The general synthetic approach involves a four-step sequence:

-

Synthesis of a 2-aminothiazole (B372263) derivative: This is typically achieved through a ring closure reaction.[1]

-

Formation of a Schiff base: Condensation of the 2-aminothiazole with an aromatic aldehyde.[1][2]

-

N-acylation of the imine: The imine nitrogen of the Schiff base is acylated, for example, with an acid chloride.[1][2]

-

Cyclization with sodium azide (B81097): The N-acyl derivative is reacted with sodium azide in dimethylformamide (DMF) to yield the final "1,3-diazetine" product.[1][2]

A proposed logical workflow for this synthesis is depicted below.

References

The Elusive 1,3-Diazete: A Gateway to Novel Four-Membered Nitrogen Heterocycles in Organic Synthesis

Introduction

The 1,3-diazete, a four-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents a fascinating yet synthetically challenging target in organic chemistry. Due to its high ring strain and inherent instability, the parent this compound remains largely a subject of theoretical interest rather than a practical, isolable building block for organic synthesis. However, its more stable, saturated and partially saturated analogues — 1,3-diazetidines and 1,3-diazetines, particularly 1,3-diazetidin-2-ones — have emerged as valuable intermediates and scaffolds in medicinal chemistry and drug development. These compounds offer a unique four-membered ring framework that can impart desirable physicochemical properties to larger molecules.

This document provides a comprehensive overview of the synthetic utility of this compound analogues, focusing on their preparation and subsequent application as building blocks in organic synthesis. We will delve into the primary synthetic strategies, provide detailed experimental protocols for key transformations, and present quantitative data to guide researchers in this specialized area of heterocyclic chemistry.

I. The Challenge of this compound and the Rise of its Analogues

Theoretical studies suggest that the parent this compound is a high-energy, anti-aromatic system prone to rapid decomposition or rearrangement. Experimental efforts to isolate this compound have been unsuccessful, with the molecule likely existing only as a transient intermediate under specific reaction conditions. This inherent instability precludes its use as a conventional building block in multi-step synthetic sequences.

Consequently, synthetic chemists have turned their attention to the more stable and synthetically accessible derivatives:

-

1,3-Diazetidines: The fully saturated four-membered ring system.

-

1,3-Diazetines: Dihydro-1,3-diazetes, containing one double bond.

-

1,3-Diazetidin-2-ones: A key subclass of 1,3-diazetidines containing a cyclic urea (B33335) moiety. These compounds have garnered significant interest due to their potential as bioisosteres of β-lactams and their applications as enzyme inhibitors.[1][2]

These analogues serve as practical surrogates for the this compound system, providing a robust platform for the introduction of the four-membered 1,3-diamine motif into complex molecules.

II. Synthetic Strategies for this compound Analogues

The construction of the strained four-membered ring of 1,3-diazetidines and their derivatives requires specialized synthetic methods. The most common and effective approaches are highlighted below.

A. [2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an isocyanate is the most established method for the synthesis of 1,3-diazetidin-2-ones.[1][3] This reaction forms the four-membered ring in a single step, often with high stereoselectivity.

General Reaction Scheme:

Caption: [2+2] Cycloaddition for 1,3-Diazetidin-2-one Synthesis.